![molecular formula C14H25NOS B12532637 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one CAS No. 652966-83-1](/img/structure/B12532637.png)
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that are known for their biological and pharmacological activities. This compound is characterized by the presence of a hexylsulfanyl group and a 2-methylpropyl group attached to the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a hexylsulfanyl reagent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
652966-83-1 |
|---|---|
Molecular Formula |
C14H25NOS |
Molecular Weight |
255.42 g/mol |
IUPAC Name |
3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)azetidin-2-one |
InChI |
InChI=1S/C14H25NOS/c1-4-5-6-7-8-17-11-13-10-15(14(13)16)9-12(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
CSAPYZCWIKUESU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC=C1CN(C1=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



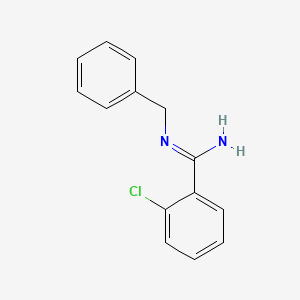
![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)

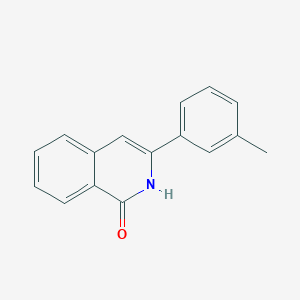
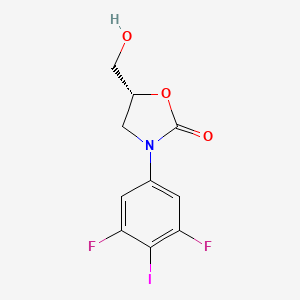
![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)
![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)
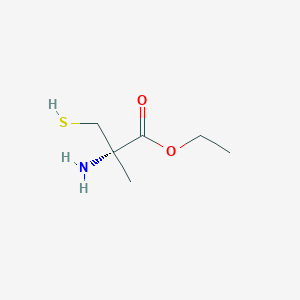
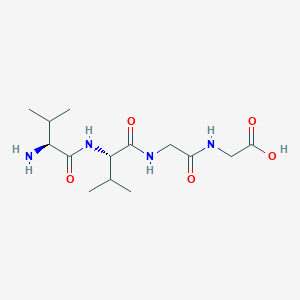
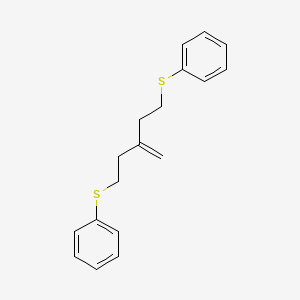
![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)
